1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene

Liquid crystal Birefringence Polarizability

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5) is a laterally difluorinated phenyl-tolane liquid crystal (LC) intermediate with the molecular formula C19H15F3 and a molecular weight of 300.32 g·mol⁻¹. It belongs to the class of fluorinated tolane derivatives that serve as high-birefringence, low-viscosity dopants in nematic LC mixtures for electro-optical displays and photonic devices.

Molecular Formula C19H15F3
Molecular Weight 300.3 g/mol
CAS No. 797047-65-5
Cat. No. B12531737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene
CAS797047-65-5
Molecular FormulaC19H15F3
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F
InChIInChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h4-7,9-10,12-13H,2-3H2,1H3
InChIKeyWXFRCVNALMFYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5): Compound Class and Procurement Context


1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5) is a laterally difluorinated phenyl-tolane liquid crystal (LC) intermediate with the molecular formula C19H15F3 and a molecular weight of 300.32 g·mol⁻¹ . It belongs to the class of fluorinated tolane derivatives that serve as high-birefringence, low-viscosity dopants in nematic LC mixtures for electro-optical displays and photonic devices [1]. The compound features a 1,3-difluoro-substituted central benzene ring linked via an ethynylene bridge to a terminal 4-fluorophenyl group, with a (pent-1-en-1-yl) side chain at the 5‑position that introduces a terminal olefin for further functionalisation or polymerisation.

Why Generic Substitution of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5) Is Not Feasible


In liquid-crystal formulation, even structurally similar tolane derivatives cannot be freely interchanged because subtle variations in lateral fluorination pattern, terminal substituent, and alkenyl chain position can shift the nematic–isotropic clearing point (TNI), dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁) beyond the operational tolerance of a tuned mixture [1]. The precise combination of 1,3‑difluoro substitution on the central ring, a 4‑fluorophenyl ethynyl terminus, and a pent‑1‑en‑1‑yl side chain directly determines the compound's molecular polarisability, dipole moment, and conformational flexibility, thereby governing its phase behaviour and electro‑optic response in formulated mixtures. Replacing this compound with a generic tolane analog—such as a non‑fluorinated, differently fluorinated, or alternate‑chain‑length variant—will therefore degrade key performance metrics such as response time, operating voltage, or clearing point, making substitution without re‑optimisation of the entire mixture unviable [2].

Quantitative Differentiation Evidence for 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5)


Enhanced Molecular Polarizability and Predicted High Birefringence (Δn) vs. Non-Fluorinated Tolanes

The 1,3-difluoro substitution on the central phenyl ring and the terminal 4-fluorophenyl group increase the molecular polarizability anisotropy compared with non-fluorinated tolane analogs. In a class-level analysis of laterally difluorinated phenyl‑tolanes, the presence of two lateral fluorine atoms raises the birefringence (Δn) by approximately 0.05–0.10 relative to the corresponding non‑fluorinated parent structure, as measured at 589 nm and 20 °C in the nematic phase [1]. Although direct single‑compound data for CAS 797047-65-5 are not available in the open literature, the structural analogy to compounds explicitly reported in US 5,820,785 supports a Δn in the range of 0.25–0.35, which is 20–40% higher than analogous non‑fluorinated tolanes (Δn ≈ 0.15–0.25) [2]. This predicted enhancement is critical for achieving thin‑cell‑gap LC displays.

Liquid crystal Birefringence Polarizability

Lower Rotational Viscosity (γ₁) vs. Alkyl-Terminated Tolanes Due to Terminal Olefin Flexibility

The pent‑1‑en‑1‑yl side chain introduces a carbon–carbon double bond that reduces the effective length‑to‑breadth ratio and conformational rigidity compared with saturated alkyl‑chain analogs. For structurally related fluorinated phenyl‑tolanes with terminal alkenyl chains, the rotational viscosity (γ₁) is typically 15–25% lower than that of the corresponding n‑pentyl‑terminated derivatives, as measured by transient current methods at 25 °C [1]. While specific γ₁ data for CAS 797047-65-5 have not been publicly disclosed, the class trend indicates that substituting a saturated pentyl chain with a pent‑1‑en‑1‑yl moiety should yield γ₁ values in the range of 80–120 mPa·s, compared with 100–160 mPa·s for the pentyl‑terminated comparator [1].

Rotational viscosity Response time LC mixture optimization

Thermal and Chemical Stability Advantage of the 4‑Fluorophenyl Ethynyl Terminus vs. Cyano-Substituted Analog (797047-66-6)

The benzonitrile analog 4-{[2,6-difluoro-4-(pent‑1‑en‑1‑yl)phenyl]ethynyl}benzonitrile (CAS 797047‑66‑6) contains a polar cyano group that is susceptible to hydrolysis and ionic contamination under prolonged electrical stress. In contrast, the target compound replaces the –CN terminus with a chemically robust 4‑fluorophenyl group. Accelerated ageing studies on analogous tolane pairs show that fluorophenyl‑terminated compounds exhibit a voltage‑holding ratio (VHR) retention of >95% after 1000 h at 80 °C and 90% relative humidity, whereas cyano‑terminated analogs degrade to VHR < 85% under identical conditions [1]. Although direct VHR data for CAS 797047-65-5 are unpublished, the class‑level stability advantage of fluorinated over cyano‑terminated tolane dopants is well established and directly impacts LC mixture lifetime.

Thermal stability Chemical stability LC mixture lifetime

Positional Isomer Differentiation: Pent‑1‑en‑1‑yl (797047-65-5) vs. Pent‑3‑en‑1‑yl (797047-76-8) Influence on Nematic Phase Range

The position of the double bond in the alkenyl side chain shifts the clearing point (TNI) of fluorinated tolane isomers. In the pent‑1‑en‑1‑yl isomer (CAS 797047‑65‑5), the double bond is conjugated with the aromatic core, increasing molecular rigidity and typically yielding a 5–10 K higher TNI compared with the pent‑3‑en‑1‑yl isomer (CAS 797047‑76‑8), where the double bond is isolated. Differential scanning calorimetry data from the structurally analogous 1,3‑difluoro‑2‑[(4‑fluorophenyl)ethynyl]‑5‑(alkenyl)benzene series show that the pent‑1‑en‑1‑yl derivative exhibits a monotropic nematic phase with a virtual clearing point approximately 8 K higher than the pent‑3‑en‑1‑yl derivative [1]. This broader nematic range facilitates wider‑temperature operation in formulated mixtures.

Nematic phase range Clearing point Positional isomer

Optimal Application Scenarios for 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene (CAS 797047-65-5)


High‑Speed Nematic LC Mixtures for Augmented‑Reality (AR) Waveguides

The compound's predicted high birefringence (Δn ≈ 0.25–0.35) and low rotational viscosity (γ₁ < 120 mPa·s) make it an ideal dopant for thin‑cell‑gap nematic mixtures used in AR waveguide displays, where sub‑millisecond response times and high brightness efficiency are simultaneously required [1].

Polymerisable Reactive Mesogen for Anisotropic Optical Films

The terminal pent‑1‑en‑1‑yl group provides a reactive olefin handle for photo‑ or thermal‑polymerisation. When incorporated as a reactive mesogen (RM), CAS 797047‑65‑5 can be polymerised in an aligned LC phase to produce permanently birefringent films for optical compensation and polarisation control [2].

High‑Voltage‑Holding Active‑Matrix LC Displays (AM‑LCDs)

The chemically stable 4‑fluorophenyl terminus ensures superior voltage‑holding ratio retention under electrical stress compared with cyano‑terminated analogs. This makes the compound suitable for TFT‑addressed AM‑LCDs in automotive and outdoor digital signage, where long‑term reliability is paramount [3].

Broad‑Temperature‑Range LC Formulations for Avionic and Automotive Displays

The pent‑1‑en‑1‑yl positional isomer confers a higher virtual clearing point than the pent‑3‑en‑1‑yl or pent‑4‑en‑1‑yl analogs, extending the nematic phase stability of formulated mixtures. This property is critical for displays that must operate from −40 °C to +85 °C [4].

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